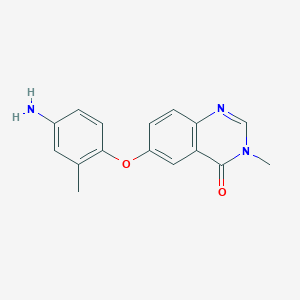
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one is an organic compound that belongs to the quinazolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one typically involves multiple steps. One common method starts with the reaction of 4-amino-2-methylphenol with 3-methylquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone derivatives.
Substitution: Alkylated quinazolinone derivatives.
Applications De Recherche Scientifique
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
- 4-Amino-2-methyl-1-naphthol
Uniqueness
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
6-(4-amino-2-methylphenoxy)-3-methylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-11(17)3-6-15(10)21-12-4-5-14-13(8-12)16(20)19(2)9-18-14/h3-9H,17H2,1-2H3 |
Clé InChI |
DBZIRNWWKYEFHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)OC2=CC3=C(C=C2)N=CN(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B13875808.png)


![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)
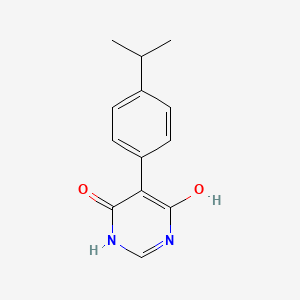
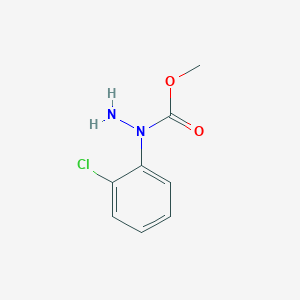
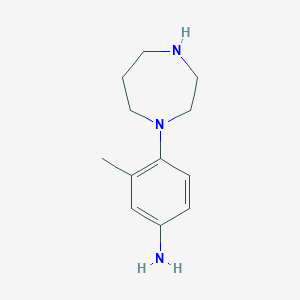
![2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13875835.png)
![5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan](/img/structure/B13875840.png)
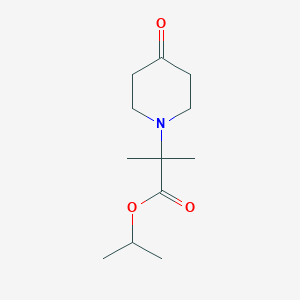

![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)
